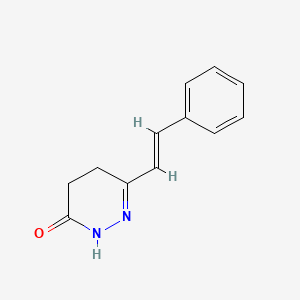

6-styryl-4,5-dihydro-3(2H)-pyridazinone

CAS No.: 83516-68-1

Cat. No.: VC7058811

Molecular Formula: C12H12N2O

Molecular Weight: 200.241

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83516-68-1 |

|---|---|

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.241 |

| IUPAC Name | 3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+ |

| Standard InChI Key | BHAMKLMGLDPCFV-VOTSOKGWSA-N |

| SMILES | C1CC(=O)NN=C1C=CC2=CC=CC=C2 |

Introduction

6-Styryl-4,5-dihydro-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, characterized by a pyridazine ring with a styryl group at the 6-position and a saturated 4,5-dihydro structure. This compound is notable for its diverse biological activities and synthetic versatility. The molecular formula of 6-styryl-4,5-dihydro-3(2H)-pyridazinone is often reported as C₁₁H₁₁N₃O, although some sources may list it as C₁₂H₁₂N₂O, highlighting potential discrepancies in the literature .

Biological Activities

Pyridazinone derivatives, including 6-styryl-4,5-dihydro-3(2H)-pyridazinone, exhibit a range of biological activities:

-

Antihypertensive Effects: Pyridazinones have been studied for their potential as antihypertensive agents, with some derivatives showing significant activity .

-

Anticancer Properties: Research suggests that pyridazinones may possess anticancer effects by inhibiting cellular proliferation .

-

Antibacterial and Antifungal Activities: These compounds have been explored for their antibacterial and antifungal properties, contributing to their potential use in pharmaceutical applications .

Synthesis Methods

Several methods have been developed for synthesizing 6-styryl-4,5-dihydro-3(2H)-pyridazinone, often involving the reaction of appropriate precursors with anhydrides or other reagents. Alkylation and 1,3-dipolar cycloaddition reactions are commonly used to produce novel derivatives .

Applications

The applications of 6-styryl-4,5-dihydro-3(2H)-pyridazinone extend across various fields, including:

-

Pharmaceutical Research: It is used in the development of drugs with potential antihypertensive, anticancer, and antimicrobial activities.

-

Synthetic Chemistry: The compound serves as a versatile intermediate in synthesizing more complex heterocyclic systems.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,5-Dihydro-3(2H)-pyridazinone | Lacks the styryl group | Found in pharmaceutical applications |

| 6-Methyl-4,5-dihydro-3(2H)-pyridazinone | Contains a methyl group instead of a styryl group | Exhibits different biological activity profiles |

| 1-(Phenyl)-6-styryl-pyridazine | Contains a phenyl group at position 1 | May have distinct pharmacological properties |

| 6-Styryl-pyridazine | Similar core structure but without the dihydro moiety | Different reactivity patterns due to unsaturation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume